![molecular formula C8H9ClN4O B1461240 4-(6-Chloropyridazin-3-yl)piperazin-2-one CAS No. 1094291-62-9](/img/structure/B1461240.png)
4-(6-Chloropyridazin-3-yl)piperazin-2-one
Overview
Description
“4-(6-Chloropyridazin-3-yl)piperazin-2-one” is a chemical compound that helps cells make more coenzyme A by activating pantothenate enzymes .
Synthesis Analysis
The synthesis of this compound has been discussed in several studies. For instance, a study published in the Journal of Medicinal Chemistry discusses the synthesis of derivatives of this compound. Another study provides a detailed synthesis and conformational analysis of the compound .Molecular Structure Analysis
The molecular structure of “4-(6-Chloropyridazin-3-yl)piperazin-2-one” has been analyzed in several studies. A study published in the Journal of Medicinal Chemistry discusses the molecular modeling of the compound. Another study provides a detailed conformational analysis of the compound .Chemical Reactions Analysis
The chemical reactions involving “4-(6-Chloropyridazin-3-yl)piperazin-2-one” have been discussed in several studies .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(6-Chloropyridazin-3-yl)piperazin-2-one” are provided by Sigma-Aldrich . The compound is a solid with a molecular weight of 239.66. Its empirical formula is C10H10ClN3O2.Scientific Research Applications
Synthesis of Heterocyclic Systems : The compound 4-(6-Chloropyridazin-3-yl)piperazin-2-one has been utilized in the synthesis of various heterocyclic systems with anticipated biological activities. Studies have shown that it can react with different reagents to produce compounds with potential biological applications. For example, reactions with PCl5-POCl3 mixture, 2-hydroxybenzoylhydrazide, semicarbazide hydrochloride, and ethyl chloroacetate have led to the creation of novel compounds. These compounds were characterized by spectral and microanalytical data, highlighting the versatility of 4-(6-Chloropyridazin-3-yl)piperazin-2-one in synthesizing biologically relevant molecules (Youssef et al., 2005).
Anti-Inflammatory Activity : Certain derivatives of 4-(6-Chloropyridazin-3-yl)piperazin-2-one, specifically piperazinylthienylpyridazine derivatives, have been synthesized and evaluated for their anti-inflammatory activities. These compounds were prepared from 6-(thien-2-yl)-2H-pyridazin-3-one and tested against carrageenan-induced paw edema in a dose-dependent manner, using indomethacin as the reference standard. The structure-activity relationship of these compounds provides insights into their potential as anti-inflammatory agents (Refaat et al., 2007).
Crystal Structure and Conformation : The crystal structure of a related compound, 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine, has been studied to understand its conformation and intermolecular interactions. The piperazine ring in this compound adopts a chair conformation, flanked by planar 3-chloropyridazine and 3-trifluoromethylphenyl rings. The crystal structure is stabilized by weak intermolecular C—H⋯N hydrogen-bond interactions, which are crucial for understanding the molecular arrangement and potential biological interactions of such compounds (Arslan et al., 2010).
Anticonvulsant Properties : The structural and electronic properties of anticonvulsant drugs, including those based on the 4-(6-Chloropyridazin-3-yl)piperazin-2-one scaffold, have been investigated. Crystal structures of anticonvulsant compounds have revealed insights into their action mechanism, including the inclination of phenyl rings, delocalization of nitrogen lone pairs, and critical orientations of piperidine-like groups. These findings are essential for designing new anticonvulsant drugs with improved efficacy and safety profiles (Georges et al., 1989).
Safety and Hazards
properties
IUPAC Name |
4-(6-chloropyridazin-3-yl)piperazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4O/c9-6-1-2-7(12-11-6)13-4-3-10-8(14)5-13/h1-2H,3-5H2,(H,10,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOJGMDGXYCVSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Chloropyridazin-3-yl)piperazin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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